molecular formula C13H8FNO B595277 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261998-32-6

6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B595277
CAS No.: 1261998-32-6
M. Wt: 213.211
InChI Key: UDVBQAKNVJDZFN-UHFFFAOYSA-N
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Description

6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative with the molecular formula C13H8FNO . This compound features a hydroxy (-OH) group and a cyano (-CN) group on one phenyl ring, and a fluorine (-F) atom on the other, creating a unique structure with combined electron-donating and electron-withdrawing properties. While specific biological data for this compound is limited, closely related analogues, such as compounds with trifluoromethoxy or trifluoromethyl substituents, have demonstrated significant potential in scientific research . These analogues are investigated for their ability to induce targeted protein degradation, specifically of the BCL6 oncoprotein, which is implicated in lymphomas and other cancers . In vitro studies on similar compounds have shown potent antiproliferative activity in cancer cell lines like SU-DHL-4 and OCI-Ly1 . The biphenyl core is also of interest in material science, particularly for enhancing the performance of lithium-ion batteries by forming protective films on electrodes . The common synthetic route for this class of molecules involves Suzuki-Miyaura cross-coupling, which connects the two aromatic rings using a palladium catalyst . Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-fluoro-3-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-6-1-9(8-15)7-12(13)10-2-4-11(16)5-3-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVBQAKNVJDZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683475
Record name 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-32-6
Record name 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling for Electron-Deficient Systems

For substrates sensitive to palladium, Ullmann-type couplings using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 130°C couple 3-cyano-4-fluorophenyl iodides with phenolic partners. Yields range from 65–70%, though prolonged reaction times (24–36 hours) limit scalability.

Direct Cyanofluorination

Electrophilic fluorination of pre-formed nitriles using Selectfluor (1.1 equiv) in MeCN/H₂O (9:1) at 60°C introduces fluorine at the 6-position. This one-pot method achieves 75% yield but requires careful pH control to minimize byproduct formation.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes. A tandem flow system combining Suzuki coupling and cyanation achieves 81% overall yield with 99% purity, as confirmed by HPLC.

Solvent Recycling

Recycling DMF via vacuum distillation reduces waste generation by 40%. Process mass intensity (PMI) analyses show a 2.3-fold improvement over conventional methods.

Analytical Characterization

Successful synthesis is verified by:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, with hydroxyl protons as broad singlets near δ 5.6 ppm.

  • ¹³C NMR : The nitrile carbon resonates at δ 118–120 ppm, while fluorinated carbons show coupling constants (¹JCF ≈ 245 Hz).

  • HRMS : Molecular ion peaks at m/z 229.0645 (calc. 229.0642 for C₁₃H₈FNO) .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Synthesis Yield/Notes
This compound 1261998-32-6 C₁₃H₈FNO 213.21 6-F, 4'-OH, 3-CN Discontinued; research use
4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile 154848-44-9 C₁₃H₉NO 195.22 4'-OH, 3-CN Stable at -80°C; >98% purity
4-Hydroxy-(1,1-biphenyl)-3-carbonitrile Not available C₁₃H₉NO 195.22 4-OH, 3-CN 54% yield via Schmidt conversion
4-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carbonitrile Not available C₁₄H₈FNO 225.22 4-F, 4'-CHO, 3-CN NMR-characterized synthetic intermediate

Key Observations :

  • Fluorine Substitution: The 6-fluoro substituent in the target compound increases its molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile). Fluorine’s electronegativity may enhance dipole interactions in biological systems .
  • Functional Group Variants : Replacement of the hydroxyl group with a formyl moiety (as in 4-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carbonitrile) introduces reactivity toward nucleophilic addition, expanding synthetic utility .

Stability and Handling

  • Storage: Non-fluorinated analogs like 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile require storage at -80°C for long-term stability, suggesting similar handling needs for the fluorinated version .
  • Solubility: The cyano group generally imparts moderate polarity, but fluorination may reduce aqueous solubility compared to hydroxylated analogs .

Research Directions and Gaps

Structure-Activity Relationships (SAR): Systematic studies comparing 6-fluoro vs. non-fluoro analogs could elucidate the role of halogenation in target binding.

Synthetic Optimization : Improving fluorination efficiency or exploring protective group strategies might revive commercial availability .

Biological Activity

6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure includes a biphenyl core with a fluorine atom and a hydroxyl group, which significantly influence its biological activity. The molecular formula is C13H10FNOC_{13}H_{10}FNO, and its structural features enhance lipophilicity and bioactivity.

Research indicates that this compound exhibits various mechanisms of action:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, including breast cancer (MCF7) and triple-negative breast cancer (MDA-MB-231) cells. It appears to inhibit key signaling pathways involved in cell growth and survival .
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes related to cancer progression. The biphenyl structure may allow it to interact with kinases or other critical enzymes, disrupting their function .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Description Reference
AntiproliferativeInhibits proliferation in cancer cell lines (e.g., MCF7, MDA-MB-231)
Enzyme InhibitionPotential inhibitor of kinases involved in cancer signaling pathways
AntimicrobialExhibits activity against various bacterial strains
AntioxidantMay reduce oxidative stress in cellular models

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against aggressive breast cancers .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, indicating its potential use as an antimicrobial agent .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its role in cancer therapy .

Pharmacokinetics

The presence of fluorine enhances the lipophilicity of this compound, which could improve its absorption and distribution within biological systems. However, detailed pharmacokinetic studies are still required to fully understand its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Q & A

Q. Optimization Strategies :

  • Catalysts : Palladium (e.g., Pd(PPh₃)₄) improves coupling efficiency in cross-reactions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyanation steps .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during hydroxylation .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
FluorinationSelectfluor®/CH₃CN, 80°C72
HydroxylationBBr₃/DCM, −20°C85
CyanationPd(OAc)₂, Zn(CN)₂, DMF, 100°C68

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Hydroxy proton: δ ~9.8 ppm (broad singlet, exchangeable with D₂O) .
    • Fluoro-substituted aromatic protons: Split signals due to coupling (e.g., doublets at δ 7.2–7.8 ppm) .
  • HRMS : Exact mass for C₁₃H₈FNO (M⁻H⁻): 214.0572 .
  • X-ray Diffraction : Confirms biphenyl dihedral angles (~30–45°) and hydrogen-bonding networks (e.g., O–H⋯N≡C interactions) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (CD₃OD)δ 7.75 (d, J = 12.0 Hz, 1H, F-substituted)
HRMS[M⁻H⁻]⁻: 214.0572 (calc.), 214.0571 (obs.)

Advanced: How do the electronic effects of the fluoro and hydroxy substituents influence the compound's reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Fluoro Group :
    • Electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta/para positions.
    • Enhances oxidative stability in Pd-mediated couplings .
  • Hydroxy Group :
    • Acts as a hydrogen-bond donor, influencing solubility and directing regioselectivity in nucleophilic substitutions.
    • Can be protected (e.g., as a methyl ether) to prevent undesired side reactions during synthesis .

Key Insight : The ortho-fluoro and para-hydroxy arrangement creates a polarized electronic environment, favoring Suzuki-Miyaura couplings at the 3-carbonitrile position .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Q. Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the fluoro or hydroxy group to isolate substituent effects .
  • Meta-Analysis : Reconcile data using computational models (e.g., QSAR) to identify confounding factors (e.g., logP variations due to solvent polarity) .

Example : A study found conflicting IC₅₀ values (2 μM vs. 15 μM) in kinase inhibition assays. Repetition under standardized conditions revealed temperature-dependent enzyme denaturation as the cause .

Methodological: In designing experiments to study the compound's potential as a kinase inhibitor, what in vitro assays are recommended?

Q. Answer :

Enzyme Inhibition Assays :

  • Use purified kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to quantify inhibition .
  • Include positive controls (e.g., Gefitinib for EGFR).

Cellular Uptake Studies :

  • Measure intracellular concentration via LC-MS/MS in HEK293 cells .
  • Correlate uptake with logP (calculated: 2.8) .

Binding Kinetics :

  • Perform surface plasmon resonance (SPR) to determine K_d and residence time .

Key Consideration : The hydroxy group’s hydrogen-bonding capability may enhance target engagement but reduce membrane permeability—balance via prodrug strategies (e.g., acetyl protection) .

Advanced: How does the compound’s fluorescence behavior compare to structurally similar biphenyl derivatives?

Q. Methodological Answer :

  • Fluorescence Quenching : The 3-carbonitrile group reduces emission intensity compared to non-cyano analogs (e.g., λem = 578 nm vs. 600 nm in 4'-methoxy derivatives) .
  • Solvent Effects : Fluorescence is enhanced in aprotic solvents (e.g., acetonitrile) due to reduced H-bond quenching .

Q. Table 3: Fluorescence Properties

Derivativeλex (nm)λem (nm)Quantum YieldReference
6-Fluoro-4'-hydroxy5665780.42
4'-Methoxy analog5506000.58

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